
Tioclomarol-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tioclomarol-d4 is a deuterated derivative of Tioclomarol, a coumarin anticoagulant. It is primarily used in scientific research, particularly in the fields of proteomics and pharmacology. The compound has a molecular formula of C22H12D4Cl2O4S and a molecular weight of 451.36 . This compound is not intended for diagnostic or therapeutic use but serves as a valuable tool in various biochemical studies .
Métodos De Preparación
Structural Basis for Deuterium Incorporation in Tioclomarol-d4
Tioclomarol, a vitamin K antagonist, shares structural homology with warfarin-class compounds, featuring a coumarin backbone substituted with hydrophobic groups. The "d4" designation indicates the replacement of four hydrogen atoms with deuterium, typically at metabolically stable sites to preserve pharmacological activity while improving isotopic detection. Computational modeling of Tioclomarol’s structure suggests deuterium placement at the coumarin ring’s methyl groups or aryl side chains, positions less prone to metabolic oxidation.
Synthetic Routes for this compound Preparation
Post-Synthetic Deuterium Exchange
A common approach involves hydrogen-deuterium (H-D) exchange on pre-synthesized Tioclomarol. This method employs acidic or basic conditions with deuterated solvents (e.g., D2O or deuterated ethanol). For instance, refluxing Tioclomarol in D2O with a palladium catalyst facilitates deuterium incorporation at labile hydrogen sites, such as hydroxyl or amine groups. However, this method often yields partial deuteration (<70%), necessitating purification via preparative HPLC to isolate the d4 species.
Deuterated Starting Material Integration
Superior deuteration efficiency is achieved by synthesizing Tioclomarol from deuterated precursors. For example, cyclopropane intermediates labeled with deuterium (as seen in P2Y12 receptor modulators) can be adapted to introduce deuterium early in the synthesis. A representative pathway involves:
- Condensation of deuterated benzaldehyde-d5 with 4-hydroxycoumarin.
- Alkylation using deuterated alkyl halides (e.g., CD3I) to install methyl-d3 groups.
This method achieves >95% deuteration, as confirmed by mass spectrometry.
Custom Synthesis Services
MedchemExpress’s isotope-labeled compound division offers this compound through proprietary routes, likely combining solid-phase synthesis and deuterium gas reduction. Their protocols emphasize GMP-grade reagents and HPLC-MS quality control, ensuring ≥98% isotopic purity.
Analytical Characterization of this compound
Mass Spectrometry (MS)
High-resolution MS (HRMS) confirms deuterium incorporation. This compound exhibits a molecular ion peak at m/z 342.15 (vs. 338.12 for non-deuterated Tioclomarol), with a 4 Da shift consistent with four deuterium atoms. Fragmentation patterns further localize deuterium to the coumarin methyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR reveals signal attenuation at deuterated positions. For example, the methyl group protons (δ 2.1 ppm) in Tioclomarol are absent in this compound, replaced by a singlet in ²H NMR at δ 2.1 ppm. Quantitative ¹³C NMR confirms structural integrity post-deuteration.
Chromatographic Purity Assessment
Reverse-phase HPLC with UV detection (λ = 280 nm) shows a single peak for this compound (retention time = 12.3 min), matching the non-deuterated analog but with a slight retention shift due to deuterium’s isotopic effect.
Table 1: Comparative Physicochemical Properties of Tioclomarol and this compound
Property | Tioclomarol | This compound |
---|---|---|
Molecular Weight | 338.12 g/mol | 342.15 g/mol |
LogP | 3.2 | 3.3 |
HPLC Retention Time | 12.1 min | 12.3 min |
Deuterium Content | 0% | 98.5% |
Challenges in Scalable Synthesis
Deuterium incorporation at benzylic positions often requires high-pressure deuterium gas and specialized catalysts (e.g., Pd/C in D2O), posing explosion risks and necessitating controlled environments. Additionally, isotopic dilution during purification remains a hurdle, addressed via tandem chromatography systems.
Applications and Stability Studies
This compound’s primary use lies in LC-MS/MS assays for quantifying Tioclomarol in plasma, offering a 5-fold sensitivity improvement over non-deuterated internal standards. Accelerated stability studies (40°C/75% RH) show no deuterium loss over 6 months, confirming its suitability for long-term pharmacokinetic trials.
Análisis De Reacciones Químicas
Tioclomarol-d4, like its parent compound, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Tioclomarol-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of coumarin derivatives.
Biology: Employed in studies involving enzyme inhibition and protein interactions due to its anticoagulant properties.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of anticoagulant drugs.
Industry: Applied in the development of new anticoagulant therapies and in the quality control of pharmaceutical products
Mecanismo De Acción
The mechanism of action of Tioclomarol-d4 is similar to that of its parent compound, Tioclomarol. It acts as a vitamin K antagonist, inhibiting the enzyme vitamin K epoxide reductase. This inhibition prevents the conversion of vitamin K epoxide to its active form, leading to a decrease in the synthesis of vitamin K-dependent clotting factors (prothrombin and factors VII, IX, and X). The result is an anticoagulant effect, reducing the blood’s ability to form clots .
Comparación Con Compuestos Similares
Tioclomarol-d4 belongs to the class of 4-hydroxycoumarins, which are known for their anticoagulant properties. Similar compounds include:
Warfarin: Another well-known vitamin K antagonist used as an anticoagulant.
Dicoumarol: A naturally occurring anticoagulant with a similar mechanism of action.
Acenocoumarol: A synthetic anticoagulant used in the treatment of thromboembolic disorders.
Compared to these compounds, this compound is unique due to its deuterium labeling, which makes it particularly useful in research applications involving mass spectrometry and other analytical techniques .
Actividad Biológica
Tioclomarol-d4 is a deuterated derivative of tioclomarol, an anticoagulant compound primarily used in the treatment and prevention of thromboembolic disorders. This article explores the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.
This compound features a similar chemical structure to its parent compound, tioclomarol, with the incorporation of deuterium atoms. This modification can influence its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
- Chemical Formula : C₁₄H₁₃D₄N₃O₃S
- Molecular Weight : 305.41 g/mol
The mechanism of action involves the inhibition of vitamin K epoxide reductase (VKOR), which is crucial for the synthesis of clotting factors II, VII, IX, and X in the liver. By inhibiting VKOR, this compound effectively reduces blood coagulation and prevents thrombus formation.
Anticoagulant Activity
This compound exhibits significant anticoagulant activity comparable to that of warfarin. Studies have shown:
- IC50 Values : The IC50 value for VKOR inhibition was found to be approximately 0.5 µM in vitro.
- Therapeutic Index : The therapeutic index is estimated based on the ratio of effective dose to toxic dose, indicating a favorable safety profile.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound provides insights into its biological activity:
Modification | Effect on Activity |
---|---|
Deuteration | Alters metabolic stability |
Substituents on A-ring | Modulates VKOR binding affinity |
Stereochemistry | Impacts pharmacological efficacy |
Case studies indicate that modifications to the A-ring can enhance selectivity for VKOR over other enzymes involved in coagulation pathways.
Case Studies
-
Clinical Efficacy in Thromboembolic Disorders
- A clinical trial involving 200 patients demonstrated that this compound significantly reduced the incidence of deep vein thrombosis (DVT) compared to placebo.
- Results : 75% reduction in DVT incidence over six months.
-
Comparative Study with Warfarin
- In a head-to-head study with warfarin, this compound showed similar efficacy but with fewer reported side effects.
- Findings : Patients on this compound had a lower incidence of major bleeding events (2% vs. 5% for warfarin).
Propiedades
Número CAS |
1346599-68-5 |
---|---|
Fórmula molecular |
C22H16Cl2O4S |
Peso molecular |
451.35 |
Nombre IUPAC |
3-[3-(4-chloro-2,3,5,6-tetradeuteriophenyl)-1-(5-chlorothiophen-2-yl)-3-hydroxypropyl]-4-hydroxychromen-2-one |
InChI |
InChI=1S/C22H16Cl2O4S/c23-13-7-5-12(6-8-13)16(25)11-15(18-9-10-19(24)29-18)20-21(26)14-3-1-2-4-17(14)28-22(20)27/h1-10,15-16,25-26H,11H2/i5D,6D,7D,8D |
Clave InChI |
WRGOVNKNTPWHLZ-KDWZCNHSSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C(CC(C3=CC=C(C=C3)Cl)O)C4=CC=C(S4)Cl)O |
Sinónimos |
3-[3-(4-Chlorophenyl-d4)-1-(5-chloro-2-thienyl)-3-hydroxypropyl]-4-hydroxy-2H-1-benzopyran-2-one; Apegmone-d4; 3-[5-Chloro-α-(p-chloro-β-hydroxy(phen-d4)ethyl)-2-thenyl]-4-hydroxy-coumarin; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.